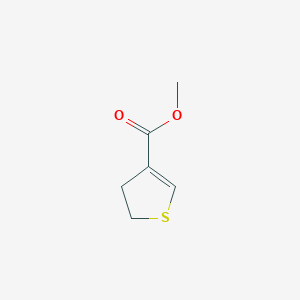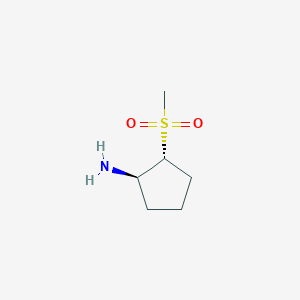
Methyl 2,3-dihydrothiophene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,3-dihydrothiophene-4-carboxylate” is a chemical compound with the molecular formula C6H8O2S. It is related to the class of compounds known as thiophenes, which are aromatic compounds containing a ring of four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a carboxylate group attached to the thiophene ring.Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 144.19. Further physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis Pathways and Chemical Reactions
Research on methyl 2,3-dihydrothiophene-4-carboxylate and its derivatives highlights their utility in various chemical synthesis pathways. For instance, Corral & Lissavetzky (1984) developed a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids using methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates. This method demonstrates the compound's flexibility in chemical transformations, yielding valuable derivatives in nearly quantitative yield (Corral & Lissavetzky, 1984). Similarly, Anklam, Lau, & Margaretha (1985) explored the photochemistry of related compounds, further indicating the potential of this compound derivatives in photochemical applications (Anklam, Lau, & Margaretha, 1985).
Antiviral Activity
In the realm of medicinal chemistry, Mayhoub et al. (2011) synthesized and tested analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate against yellow fever virus. Their work aimed at improving metabolic stability, therapeutic index, and antiviral potency, showcasing the compound's relevance in developing antiviral agents (Mayhoub et al., 2011).
Material Science and Functionalization
From a materials science perspective, Chen et al. (2016) utilized derivatives of methyl 3-aminothiophene-2-carboxylate for the functionalization of graphene oxide. This functionalization aimed at enhancing the sorption efficiencies for dyes and heavy metals, illustrating the compound's utility in environmental applications and nanomaterials engineering (Chen et al., 2016).
Photovoltaic Applications
Kim, Walker, Samuelson, & Kumar (2003) found that carboxylated polythiophenes, related to this compound, serve as alternative photosensitizers for nanocrystalline TiO2 photovoltaic cells. Their research demonstrates the compound's potential in renewable energy technologies, particularly in enhancing solar-to-electric energy conversion efficiency (Kim et al., 2003).
Zukünftige Richtungen
The future directions for research on “Methyl 2,3-dihydrothiophene-4-carboxylate” and related compounds could involve exploring their potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry . Further studies could also focus on developing more efficient synthesis methods for these compounds .
Eigenschaften
IUPAC Name |
methyl 2,3-dihydrothiophene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-8-6(7)5-2-3-9-4-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENAHRFMHLIZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)
![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)
![2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2956891.png)
![Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956894.png)

![3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2956897.png)

![[2-[5-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2956899.png)

